4-(Pentafluorothio)phenylacetylene
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Overview
Description
4-(Pentafluorothio)phenylacetylene is an organic compound with the molecular formula C8H5F5S It is characterized by the presence of a pentafluorothio group attached to a phenyl ring, which is further connected to an acetylene group
Preparation Methods
The synthesis of 4-(Pentafluorothio)phenylacetylene typically involves the coupling of a pentafluorothio-substituted phenyl compound with an acetylene derivative. One common method involves the use of palladium-catalyzed cross-coupling reactions. For instance, a reaction between 4-bromophenylacetylene and pentafluorothio-substituted phenylboronic acid in the presence of a palladium catalyst can yield this compound . Industrial production methods may involve similar catalytic processes but optimized for larger scale production.
Chemical Reactions Analysis
4-(Pentafluorothio)phenylacetylene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the acetylene group to an alkene or alkane.
Substitution: The pentafluorothio group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include palladium catalysts for coupling reactions, hydrogen gas for reduction, and oxidizing agents like potassium permanganate for oxidation. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(Pentafluorothio)phenylacetylene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound is used in the development of advanced materials, such as polymers with unique properties.
Mechanism of Action
The mechanism by which 4-(Pentafluorothio)phenylacetylene and its derivatives exert their effects often involves interactions with specific molecular targets. For example, in anticancer research, these compounds have been shown to inhibit histone deacetylases, leading to the accumulation of acetylated histones and the activation of tumor suppressor genes . This results in the inhibition of tumor cell growth and induction of apoptosis.
Comparison with Similar Compounds
4-(Pentafluorothio)phenylacetylene can be compared with other similar compounds, such as:
Phenylacetylene: Lacks the pentafluorothio group, making it less reactive in certain substitution reactions.
4-(Trifluoromethyl)phenylacetylene: Contains a trifluoromethyl group instead of a pentafluorothio group, leading to different electronic and steric properties.
4-(Pentafluorothio)aniline: Similar in structure but with an amine group instead of an acetylene group, resulting in different reactivity and applications.
The uniqueness of this compound lies in its pentafluorothio group, which imparts distinct electronic properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C8H5F5S |
---|---|
Molecular Weight |
228.18 g/mol |
IUPAC Name |
(4-ethynylphenyl)-pentafluoro-λ6-sulfane |
InChI |
InChI=1S/C8H5F5S/c1-2-7-3-5-8(6-4-7)14(9,10,11,12)13/h1,3-6H |
InChI Key |
AKVGJBOIAORSGD-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=C(C=C1)S(F)(F)(F)(F)F |
Origin of Product |
United States |
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